![molecular formula C12H28N2O4S2 B1392988 [2-(Ethylthio)ethyl]methylamine oxalate (2:1) CAS No. 1242339-06-5](/img/structure/B1392988.png)

[2-(Ethylthio)ethyl]methylamine oxalate (2:1)

説明

Molecular Structure Analysis

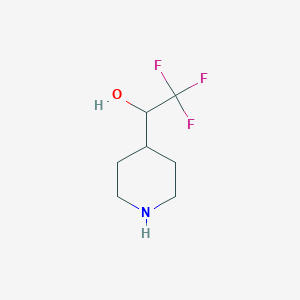

The molecular formula of “[2-(Ethylthio)ethyl]methylamine oxalate (2:1)” is C12H28N2O4S2 . The compound is a mixture or salt, which may affect its 3D structure .Physical And Chemical Properties Analysis

“[2-(Ethylthio)ethyl]methylamine oxalate (2:1)” has a molecular weight of 328.5 g/mol . It has 4 hydrogen bond donors, 8 hydrogen bond acceptors, and 9 rotatable bonds . Its exact mass and monoisotopic mass are both 328.14904973 g/mol . The topological polar surface area is 149 Ų . The compound has a heavy atom count of 20 , and its complexity, as computed by Cactvs, is 103 .科学的研究の応用

Polyamine Analogue in Antitumor Agents : N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue similar to [2-(Ethylthio)ethyl]methylamine, demonstrates cytotoxic activity in certain cell types. This compound induces programmed cell death (PCD) in sensitive cells, potentially due to oxidative stress from H2O2 production. This suggests a new class of antineoplastic agents (Ha, Woster, Yager, & Casero, 1997).

Methylotrophic Bacteria and Amine Oxidase : A study on a methylotrophic bacterium (Arthrobacter species) growing on methylamine or ethylamine found high levels of amine oxidase activity. This enzyme plays a key role in the metabolism of methylated amines and produces H2O2, which suggests its importance in the bacterium's growth and survival (Levering, Dijken, Veenhuis, & Harder, 1981).

Chemotherapy Mechanism Analysis : In chemotherapy, agents like mechlorethamine induce DNA-protein cross-links that block DNA replication. A study found that mechlorethamine cross-links cysteine thiols in proteins to guanine in DNA, shedding light on the mechanisms of such chemotherapy drugs (Michaelson-Richie et al., 2011).

Alkylation in Thiazoline Systems : Research into N,N-Dimethyl-2-(alkylthio)ethylamines, which are structurally related to [2-(Ethylthio)ethyl]methylamine, explored their alkylation properties. These studies provide insights into the reactivity of sulfur- and nitrogen-containing compounds, which are significant in the synthesis of various chemical compounds (Ohara, Akiba, & Inamoto, 1983).

Protease Inhibitor Interaction : Methylamine reacts with the plasma protease inhibitor alpha 2-macroglobulin, forming a covalent modification. This study helps understand the chemical properties and potential interactions of similar amines in biological systems (Swenson & Howard, 1979).

Marine Biology - Alkylamine Uptake : A study on Cyclotella cryptica, a marine diatom, showed that it can concentrate methylamine and other alkylamines. Understanding such mechanisms is crucial for comprehending nutrient uptake in marine ecosystems (Wheeler & Hellebust, 1981).

Enzyme Electron Transfer Studies : Intermolecular electron transfer in the methylamine dehydrogenase-amicyanin complex was studied, contributing to the understanding of enzyme reactions and electron transfer mechanisms (Bishop & Davidson, 1995).

特性

IUPAC Name |

2-ethylsulfanyl-N-methylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H13NS.C2H2O4/c2*1-3-7-5-4-6-2;3-1(4)2(5)6/h2*6H,3-5H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJWUAQHTKTMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCNC.CCSCCNC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Ethylthio)ethyl]methylamine oxalate (2:1) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)